molecular formula C14H26O4 B1670062 Diethyl sebacate CAS No. 110-40-7

Diethyl sebacate

Cat. No.: B1670062
CAS No.: 110-40-7
M. Wt: 258.35 g/mol
InChI Key: ONKUXPIBXRRIDU-UHFFFAOYSA-N
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Description

Diethyl sebacate is an organic compound known as the diethyl ester of sebacic acid. It is a colorless, oily liquid with a faint, pleasant odor. This compound is widely used in various industries due to its versatility and beneficial properties. It is miscible with alcohol, ether, and other organic solvents but insoluble in water .

Safety and Hazards

Diethyl sebacate is classified as a short-term (acute) aquatic hazard (Category 2), H401 . It is advised to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, do not ingest, and do not breathe vapors or spray mist . It is also advised to handle it in accordance with good industrial hygiene and safety practice .

Relevant Papers One relevant paper titled “Interfacial Carbonyl Groups of Propylene Carbonate and this compound Facilitate the Reversible Binding of Nitrogen Dioxide” discusses the interaction of NO2 with organic interfaces, which is critical in the development of NO2 sensing and trapping technologies .

Biochemical Analysis

Biochemical Properties

Diethyl sebacate plays a significant role in biochemical reactions, particularly as a plasticizer in the production of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of sebacic acid and ethanol . These interactions are crucial for its biodegradation and metabolism within biological systems.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism . This inhibition can lead to changes in lipid homeostasis and cellular function. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver and kidney damage. Threshold effects have been observed, where the impact of this compound becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze it into sebacic acid and ethanol . These metabolites can then enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl sebacate is typically synthesized through the esterification of sebacic acid with ethanol. The reaction is catalyzed by concentrated sulfuric acid or other acid catalysts. The process involves heating sebacic acid and ethanol in the presence of the catalyst, resulting in the formation of this compound and water .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Diethyl sebacate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Sebacic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Sebacic acid.

Comparison with Similar Compounds

Uniqueness: Diethyl sebacate is unique due to its specific combination of properties, including its miscibility with various organic solvents, its role as a plasticizer, and its applications in both industrial and pharmaceutical settings. Its ability to form biodegradable encapsulations for drug delivery systems sets it apart from other similar compounds .

Properties

IUPAC Name

diethyl decanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-12H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ONKUXPIBXRRIDU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
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DSSTOX Substance ID

DTXSID0021915
Record name Diethyl decanedioate
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Molecular Weight

258.35 g/mol
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Physical Description

Colorless to yellowish liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to yellow liquid with faint but pleasant winey-fruity odour resembling that of quince and melon
Record name Diethyl sebacate
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Record name Diethyl decanedioate
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Record name Diethyl sebacate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/
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Boiling Point

302.00 to 305.00 °C. @ 760.00 mm Hg
Record name Diethyl decanedioate
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Solubility

0.08 mg/mL at 20 °C, miscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in water
Record name Diethyl decanedioate
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Record name Diethyl sebacate
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Density

0.960-0.965
Record name Diethyl sebacate
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CAS No.

110-40-7
Record name Diethyl sebacate
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Record name Decanedioic acid, diethyl ester
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Record name DIETHYL SEBACATE
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Record name Decanedioic acid, 1,10-diethyl ester
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Record name Diethyl sebacate
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Record name DIETHYL SEBACATE
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Record name Diethyl decanedioate
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Melting Point

5 °C
Record name Diethyl decanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Diethyl sebacate has the molecular formula C14H26O4 and a molecular weight of 258.36 g/mol.

A: Researchers have used various spectroscopic techniques to characterize this compound. These include Infrared (IR) spectroscopy, which reveals characteristic absorption bands for the ester functionalities, and Raman spectroscopy, which is particularly useful for studying the compound's vibrational modes. []

A: Yes, several catalysts have been investigated for the synthesis of this compound from ethanol and sebacic acid. These include inorganic salts, organic acids, heteropoly acids, solid superacids, and ion exchange resins. [] Researchers have explored catalysts like SO42--TiO2-La3+ rare earth solid superacid [], nano solid superacid SO42-/ZnFe2O4 [], nanosized solid superacid S2O82-/CoFe2O4 [], and silicotungstic acid. []

A: Yes, computational screening has been employed to assess this compound's potential as a physical solvent for CO2 capture. This screening involved using the NIST database, in-house computational databases, cheminformatics, and molecular modeling. [] This research also involved calculating CO2 interactions with various chemical functional groups to understand solubility and selectivity. [] Molecular docking simulations were also employed to study the binding of this compound to odorant binding proteins in insects. []

ANone: this compound has a variety of uses:

  • CO2 Capture Solvent: Computational and experimental studies suggest that this compound could be a promising solvent for CO2 capture, particularly in pre-combustion capture processes. []
  • Plasticizer: this compound can be incorporated into polyvinyl chloride (PVC) to create plasticized materials. Research indicates that the alkyl branching in this compound contributes to its antifouling properties when used in PVC. []
  • Topical Formulations: this compound is found in topical pharmaceutical formulations. Research has explored its use as a penetration enhancer in transdermal drug delivery systems. [, , ] It's also been investigated as a component in anti-inflammatory analgesic patches. []
  • Nanostructured Lipid Carriers: this compound is a component of nanostructured lipid carriers (NLCs) for drug delivery, particularly for enhancing the solubility and bioavailability of poorly soluble drugs like resveratrol. []
  • Insect Attractant: Research has identified this compound as a potential insect attractant. Studies showed it elicited significant electroantennography responses and attraction behavior in the parasitoid wasp Aenasius bambawalei. []

A: The stability of this compound in formulations can vary depending on factors like pH, temperature, and the presence of other ingredients. Research on topical formulations containing this compound highlights the importance of formulation strategies to ensure stability and efficacy. [, ]

A: Yes, there have been reported cases of allergic contact dermatitis attributed to this compound present in topical medications. [] While the frequency of sensitization might be low, it underscores the importance of considering potential allergic reactions, especially in topical applications. []

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